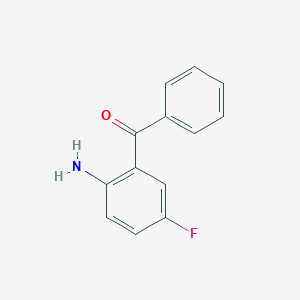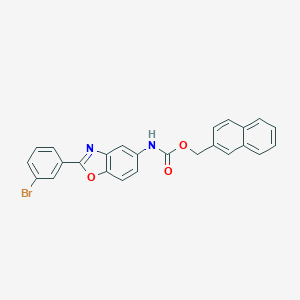
2-Amino-5-Fluorbenzophenon
Übersicht
Beschreibung
2-Amino-5-fluorobenzophenone (2-AFBP) is a fluorobenzophenone derivative that has a wide range of applications in scientific research. It is a white, crystalline powder that is soluble in water and has a molecular weight of 216.14 g/mol. Its chemical formula is C9H8FN2O. 2-AFBP has been used in a variety of research applications, including as a fluorescent dye, a photochemical reagent, and a biochemical probe.
Wissenschaftliche Forschungsanwendungen
Elektrophile Kupplungsreagenz
“2-Amino-5-Fluorbenzophenon” kann als elektrophile Kupplungsreagenz zur Bestimmung von Eisen (III) in Umweltwässern, Böden und industriellen Abwasserproben verwendet werden .
Synthese von 2,4-disubstituierten Chinolonen
Diese Verbindung kann bei der Synthese von 2,4-disubstituierten Chinolonen über die Meyer-Schuster-Umlagerung verwendet werden .
Synthese von 6-Chlor-2-Methyl-4-(2-Fluorphenyl)Chinazolin
Es kann auch bei der Synthese von 6-Chlor-2-Methyl-4-(2-Fluorphenyl)Chinazolin verwendet werden .
Synthese von N-Desalkylflurazepam
“this compound” kann bei der Synthese von N-Desalkylflurazepam verwendet werden .
Synthese von Benzotriazepinen
Diese Verbindung kann bei der Synthese von Benzotriazepinen verwendet werden .
Synthese von Diazepam-verwandten Benzodiazepinen
Es kann auch bei der Synthese von Diazepam-verwandten Benzodiazepinen verwendet werden .
Safety and Hazards
The safety data sheet for 2-Amino-5-chlorobenzophenone indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Eigenschaften
IUPAC Name |
(2-amino-5-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMFWQZXXWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B397885.png)
![4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B397890.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B397892.png)
![2-[2-(1-Methyl-1H-benzoimidazol-2-ylsulfanylmethyl)-benzoimidazol-1-yl]-acetamide](/img/structure/B397893.png)
![N-(2,4-dimethylphenyl)-2-[3-isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B397894.png)
![Methyl3-[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B397896.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397897.png)
![2-{2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B397899.png)
![2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B397901.png)
![2-[3-cyclopentyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B397903.png)
![N-(3,4-dichlorophenyl)-2-{2-[(3,4-dichlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B397904.png)
![2-[3-cyclopentyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B397905.png)